![molecular formula C11H17ClN4O B3043291 6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine CAS No. 838089-53-5](/img/structure/B3043291.png)
6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine
Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Aggarwal, Kaushik, Kumar, and Saini (2020) focused on synthesizing 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their derivatives, including 6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine. These compounds were evaluated for their analgesic properties using an animal model. The results indicated moderate to good analgesic activity, suggesting potential pharmaceutical applications (Aggarwal, Kaushik, Kumar, & Saini, 2020).
Synthesis and Molecular Structure
Sallam et al. (2021) synthesized a compound structurally related to 6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine. The study included an analysis of the compound's molecular structure using various spectroscopic techniques and X-ray diffraction, highlighting the importance of heterocyclic compounds in medicinal chemistry (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Nucleophilic Substitution Reactions
Pattison, Sandford, Yufit, Howard, and Christopher (2009) researched the use of 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold for the synthesis of various pyridazinone systems through sequential nucleophilic aromatic substitution processes. This study has implications in drug discovery and highlights the potential of using compounds like 6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine in creating polyfunctional systems (Pattison, Sandford, Yufit, Howard, & Christopher, 2009).
Corticotropin-Releasing Factor Receptor Antagonist
Gehlert et al. (2007) described a novel corticotropin-releasing factor receptor antagonist, which is structurally related to 6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine. The compound showed efficacy in animal models of alcoholism, indicating its potential in treating alcohol dependence (Gehlert et al., 2007).
properties
IUPAC Name |
6-chloro-N-(3-morpholin-4-ylpropyl)pyridazin-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O/c12-10-2-3-11(15-14-10)13-4-1-5-16-6-8-17-9-7-16/h2-3H,1,4-9H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVXZFQAHHKPBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NN=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.